molecular formula C8H7F2N3 B1466173 (2-Azido-1,1-difluoroethyl)benzene CAS No. 864265-75-8

(2-Azido-1,1-difluoroethyl)benzene

Cat. No. B1466173
Key on ui cas rn: 864265-75-8
M. Wt: 183.16 g/mol
InChI Key: UEFILYREJZMIKB-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Heat at 60° C. a solution of 2,2-difluoro-2-phenyl-ethyl trifluoromethanesulfonate (759 mg, 2.617 mmol) and sodium azide (357 mg, 5.496 mmol) in anhydrous DMF (10 mL) under nitrogen for 3 h. Cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase twice with diethyl ether. Wash the combined organic extracts twice with ice-cold water, dry over Na2SO4, filter and concentrate in vacuo to provide the desired intermediate as an oil (475 mg, 99%) that was used without any further purification.
Name
2,2-difluoro-2-phenyl-ethyl trifluoromethanesulfonate
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[CH2:7][C:8]([F:16])([F:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)=O.[N-:19]=[N+:20]=[N-:21].[Na+]>CN(C=O)C.O>[N:19]([CH2:7][C:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([F:16])[F:15])=[N+:20]=[N-:21] |f:1.2|

Inputs

Step One
Name
2,2-difluoro-2-phenyl-ethyl trifluoromethanesulfonate
Quantity
759 mg
Type
reactant
Smiles
FC(S(=O)(=O)OCC(C1=CC=CC=C1)(F)F)(F)F
Name
Quantity
357 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase twice with diethyl ether
WASH
Type
WASH
Details
Wash the combined organic extracts twice with ice-cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC(F)(F)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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